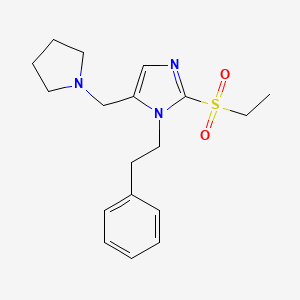![molecular formula C21H23ClN2O2 B6076903 (3-chlorophenyl){1-[3-(dimethylamino)benzoyl]-3-piperidinyl}methanone](/img/structure/B6076903.png)
(3-chlorophenyl){1-[3-(dimethylamino)benzoyl]-3-piperidinyl}methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-chlorophenyl){1-[3-(dimethylamino)benzoyl]-3-piperidinyl}methanone, also known as Ketamine, is a widely used anesthetic agent that has been in use for over 50 years. It is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist that has been shown to have a wide range of therapeutic applications.
Mecanismo De Acción
(3-chlorophenyl){1-[3-(dimethylamino)benzoyl]-3-piperidinyl}methanone acts as a non-competitive NMDA receptor antagonist, which results in the inhibition of glutamate neurotransmission. This inhibition leads to a decrease in the activity of the prefrontal cortex, which is associated with mood regulation and cognitive function. (3-chlorophenyl){1-[3-(dimethylamino)benzoyl]-3-piperidinyl}methanone also has an effect on other neurotransmitter systems, including the dopaminergic and serotonergic systems.
Biochemical and Physiological Effects:
(3-chlorophenyl){1-[3-(dimethylamino)benzoyl]-3-piperidinyl}methanone has been shown to have a rapid onset of action, with effects observed within minutes of administration. It has a short half-life of approximately 2 hours and is metabolized in the liver. (3-chlorophenyl){1-[3-(dimethylamino)benzoyl]-3-piperidinyl}methanone has been shown to increase brain-derived neurotrophic factor (BDNF) levels, which is associated with synaptic plasticity and neuroprotection. It has also been shown to increase the activity of the mammalian target of rapamycin (mTOR) pathway, which is involved in the regulation of protein synthesis and cellular growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3-chlorophenyl){1-[3-(dimethylamino)benzoyl]-3-piperidinyl}methanone has been widely used in preclinical research due to its rapid onset of action and its ability to induce a state of dissociation in animals. However, there are limitations to the use of (3-chlorophenyl){1-[3-(dimethylamino)benzoyl]-3-piperidinyl}methanone in lab experiments, including its potential for abuse and its effects on the cardiovascular system.
Direcciones Futuras
There are several potential future directions for the use of (3-chlorophenyl){1-[3-(dimethylamino)benzoyl]-3-piperidinyl}methanone in research. One area of interest is its potential for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential for the treatment of inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, there is interest in the development of new analogs of (3-chlorophenyl){1-[3-(dimethylamino)benzoyl]-3-piperidinyl}methanone that may have improved therapeutic potential.
In conclusion, (3-chlorophenyl){1-[3-(dimethylamino)benzoyl]-3-piperidinyl}methanone is a widely used anesthetic agent that has shown potential for the treatment of various psychiatric and neurological disorders. Its mechanism of action involves the inhibition of glutamate neurotransmission, and it has been shown to have several biochemical and physiological effects. While there are limitations to its use in lab experiments, there are several potential future directions for the use of (3-chlorophenyl){1-[3-(dimethylamino)benzoyl]-3-piperidinyl}methanone in research.
Métodos De Síntesis
(3-chlorophenyl){1-[3-(dimethylamino)benzoyl]-3-piperidinyl}methanone is synthesized through the reaction of 2-chlorobenzonitrile with cyclohexanone in the presence of sodium amide, followed by reduction with sodium borohydride. The resulting product is then reacted with 3-dimethylaminophenyl magnesium bromide to produce (3-chlorophenyl){1-[3-(dimethylamino)benzoyl]-3-piperidinyl}methanone.
Aplicaciones Científicas De Investigación
(3-chlorophenyl){1-[3-(dimethylamino)benzoyl]-3-piperidinyl}methanone has been extensively studied for its therapeutic potential in the treatment of various psychiatric and neurological disorders, including depression, anxiety, post-traumatic stress disorder, and chronic pain. It has also been used as an anesthetic agent in both humans and animals. In addition, (3-chlorophenyl){1-[3-(dimethylamino)benzoyl]-3-piperidinyl}methanone has been shown to have potential in the treatment of addiction and alcoholism.
Propiedades
IUPAC Name |
(3-chlorophenyl)-[1-[3-(dimethylamino)benzoyl]piperidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O2/c1-23(2)19-10-4-7-16(13-19)21(26)24-11-5-8-17(14-24)20(25)15-6-3-9-18(22)12-15/h3-4,6-7,9-10,12-13,17H,5,8,11,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWXBEDVRBDTJOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCCC(C2)C(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chlorophenyl){1-[3-(dimethylamino)benzoyl]-3-piperidinyl}methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(diphenylmethyl)-4-{[2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}-1H-1,2,3-triazole](/img/structure/B6076820.png)
![2-[2-(benzylsulfonyl)-1H-benzimidazol-1-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B6076830.png)
![ethyl 4-[(3-cyano-6-phenylpyridin-2-yl)thio]-3-oxobutanoate](/img/structure/B6076834.png)
![(4-fluorobenzyl)methyl{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}amine](/img/structure/B6076841.png)
![4-isopropoxybenzaldehyde [5-(2,4-dichlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6076848.png)
![3-(1,3-benzodioxol-5-yl)-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}propanamide](/img/structure/B6076856.png)


![N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-N-methyl-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6076868.png)
![(1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-3-piperidinyl)(4-methoxy-3,5-dimethylphenyl)methanone](/img/structure/B6076876.png)

![1-{3-[1-(1,3-benzodioxol-5-ylacetyl)-3-piperidinyl]propanoyl}-4-methylpiperazine](/img/structure/B6076915.png)

![3-{[4-(4-acetylphenyl)-1-piperazinyl]methyl}-6,8-dichloro-4H-chromen-4-one](/img/structure/B6076935.png)